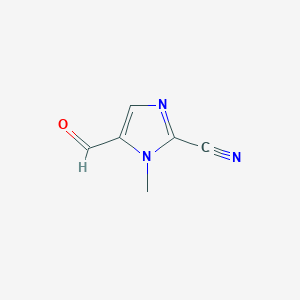

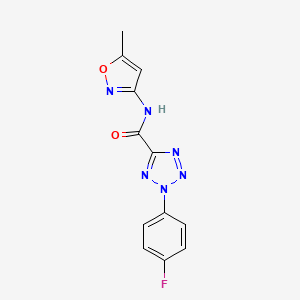

![molecular formula C32H28N4O4S B2785026 4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole CAS No. 370853-47-7](/img/structure/B2785026.png)

4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a benzenesulfonyl group, a pyrazole ring, and a dimethoxyphenyl group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, it likely involves reactions common in organic chemistry such as sulfonation, formation of pyrazole rings, and ether formation .Molecular Structure Analysis

The compound’s structure is likely planar due to the presence of the aromatic rings. The electron-donating methoxy groups and the electron-withdrawing sulfonyl group could create interesting electronic effects within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the benzenesulfonyl group could react with nucleophiles, and the pyrazole ring could participate in electrophilic aromatic substitution reactions .科学的研究の応用

Antidiabetic Activity

Research has demonstrated that certain derivatives of pyrazole, including those with benzenesulfonylurea structures, exhibit potent hypoglycemic activity, indicating their potential application in antidiabetic treatments. The synthesis of these compounds aimed at exploring their biological activity as hypoglycemic agents, showcasing a scientific interest in their therapeutic potentials beyond their basic chemical properties (Soliman et al., 1981).

Antimicrobial Applications

Derivatives featuring the benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. For instance, certain 4-functionalized pyrazoles have shown moderate antibacterial activity against Gram-positive bacteria and antifungal activity against pathogenic fungi, highlighting their relevance in developing new antimicrobial agents (Sharma et al., 2011).

Synthesis and Structural Studies

The compound's derivatives have been part of studies focusing on their synthesis for further biological evaluation or for the exploration of their chemical properties. For example, the synthesis of pyrazolo[3,2-c]-1,2,4-triazines from related hydrazidoyl halides showcases the chemical versatility and potential for creating structurally diverse compounds with varying biological activities (Abdelhamid et al., 1985).

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed and synthesized, showing significant in vitro anticancer activity. Some derivatives were found to inhibit VEGFR-2 effectively, indicating their potential application in cancer treatment through targeting angiogenesis (Ghorab et al., 2016).

Anticancer and Anti-5-Lipoxygenase Agents

The synthesis of novel pyrazolopyrimidines derivatives has been reported, with some compounds displaying promising anticancer and anti-5-lipoxygenase activities. These findings suggest the utility of such derivatives in developing new therapeutic agents against cancer and inflammatory diseases (Rahmouni et al., 2016).

Safety and Hazards

作用機序

Target of Action

Similar pyrazoline derivatives have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s known that pyrazoline derivatives can affect the activity of ache . Reduced AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . ROS overexpression and oxidative stress can negatively affect different cellular components .

Result of Action

Similar compounds have been associated with changes in ache activity and mda level in the brain of alevins in association with behavioral parameters, swimming potential .

特性

IUPAC Name |

4-[2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N4O4S/c1-39-30-19-18-24(20-31(30)40-2)28-21-29(36(33-28)41(37,38)26-16-10-5-11-17-26)27-22-35(25-14-8-4-9-15-25)34-32(27)23-12-6-3-7-13-23/h3-20,22,29H,21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAHVTNRCUNVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

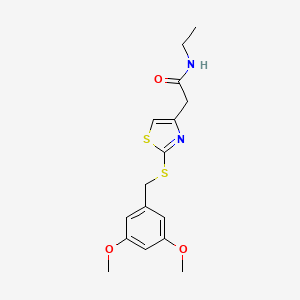

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2784945.png)

![4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2784946.png)

![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B2784950.png)

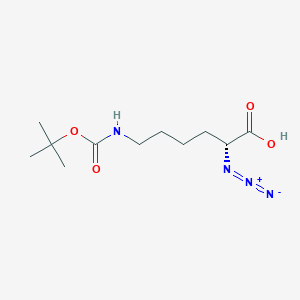

![8-Oxa-3-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2784951.png)

![tert-butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate](/img/structure/B2784955.png)

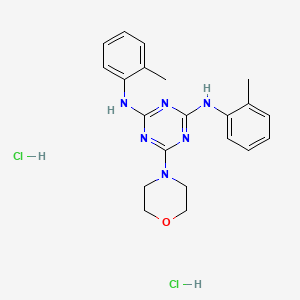

![4-methanesulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2784956.png)

![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2784957.png)

![2,5-Dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B2784959.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)